N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide: is an organic compound that features a thiadiazole ring and an adamantane moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of Thiadiazole Ring: The intermediate product is then treated with an alkylating agent like ethyl iodide to introduce the ethylsulfanyl group.
Adamantane Attachment: The adamantane moiety is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for better control over reaction parameters and scaling up the process to accommodate larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted carboxamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Activity: The thiadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research:
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agrochemicals: Its biological activity also makes it a candidate for the development of new agrochemicals.
Mechanism of Action
The mechanism by which N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound also features a thiadiazole ring but with a sulfamoyl group instead of an ethylsulfanyl group.
5-acetamido-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with a sulfonamide group.
Uniqueness:
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide: is unique due to the presence of the adamantane moiety, which imparts additional stability and hydrophobicity. This can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS2/c1-2-20-14-18-17-13(21-14)16-12(19)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYXYCCVOKTIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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